molecular formula C9H16N4O7S B609398 Nacubactam CAS No. 1452458-86-4

Nacubactam

Cat. No.: B609398
CAS No.: 1452458-86-4
M. Wt: 324.31 g/mol
InChI Key: RSBPYSTVZQAADE-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nacubactam (developmental codes: RG6080/OP0595) is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits dual mechanisms of action: (1) inhibition of serine β-lactamases (classes A, C, and some class D enzymes) and (2) intrinsic antibacterial activity via penicillin-binding protein 2 (PBP2) inhibition in Enterobacterales . Structurally, this compound features an aminoethoxy group on the carbamoyl side chain, differentiating it from avibactam and enhancing its PBP2-targeting activity .

This compound demonstrates linear pharmacokinetics (PK) across doses (50–8,000 mg), with low intra- and inter-subject variability. It is primarily renally excreted (>90% unchanged), and its exposure increases dose-proportionally without significant accumulation after repeated dosing . When co-administered with meropenem, this compound’s PK parameters (e.g., clearance, volume of distribution) remain comparable, supporting their combined use .

Preparation Methods

PropertyValueSource
Molecular FormulaC₉H₁₆N₄O₇S
Molecular Weight324.31 g/mol
CAS Number1452458-86-4 (anhydrous)
Solubility>10 mM in DMSO
Storage Conditions-20°C, protected from light

Stepwise Preparation Methods

Synthesis of Tert-Butyl Protected Intermediate

The synthesis commences with the preparation of tert-butyl {2-[({[(2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)oxy]ethyl}carbamate. Key steps include:

  • Coupling Reaction : At -30°C, isobutyl chloroformate and triethylamine activate the carboxylic acid group of (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid. Subsequent addition of tert-butyl 2-(aminooxy)ethyl carbamate yields the protected intermediate .

  • Purification : Extraction with chloroform, washing with 8% citric acid and saturated sodium bicarbonate, followed by crystallization from ethanol/hexane, achieves 74% yield .

Table 2: Reaction Conditions for Intermediate Synthesis

ParameterValueSource
Temperature-30°C → 0°C (gradient)
Solvent SystemChloroform/ethyl acetate
Crystallization SolventEthanol/hexane
Yield74%

Hydrogenolytic Debenzylation

The benzyloxy group is removed via catalytic hydrogenation:

  • Catalyst : 10% palladium on carbon (50% water content) under hydrogen atmosphere .

  • Reaction Monitoring : HPLC analysis (COSMOSIL 5C18 column, 75:25 phosphate buffer/acetonitrile) confirms complete debenzylation within 45 minutes .

  • Workup : Filtration through Celite and solvent evaporation provides tert-butyl {2-[({[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)oxy]ethyl}carbamate in quantitative yield .

Sulfation of the Hydroxy Group

Sulfation introduces the critical sulfooxy moiety:

  • Reagents : Sulfur trioxide-pyridine complex in dichloromethane with 2,6-lutidine as base .

  • Kinetics : Reaction proceeds overnight at room temperature, achieving 91% conversion .

  • Purification : Aqueous workup with tetrabutylammonium hydrogen sulfate facilitates phase transfer, yielding the tetrabutylammonium salt .

Table 3: Sulfation Optimization Parameters

VariableOptimal ValueImpact on Yield
SO₃-Pyridine Equivalents1.2 eqMaximizes to 91%
Base2,6-LutidinePrevents side reactions
Temperature25°CBalances rate and decomposition

Final Deprotection and Isolation

The tert-butyl carbamate and tetrabutylammonium counterion are removed in a two-stage process:

  • Acidic Cleavage : Trifluoroacetic acid in dichloromethane at 0°C quantitatively removes the tert-butyl group .

  • Counterion Exchange : Freeze-drying after octadecyl silica gel chromatography (water eluent) isolates this compound as a sodium salt with 57% overall yield from the sulfated intermediate .

Critical Process Considerations

Stereochemical Integrity

The (2S,5R) configuration is preserved through:

  • Low-temperature (-30°C) coupling to minimize epimerization .

  • Chiral HPLC monitoring at multiple stages (e.g., COSMOSIL 5C18-MS-II column) .

Solvent Selection Rationale

  • Chloroform : Preferred for extractions due to immiscibility with aqueous citric acid/NaHCO₃ .

  • Acetonitrile : Anti-solvent for crystallizing intermediates, achieving >95% purity .

Scalability Challenges

  • Catalyst Filtration : Large-scale hydrogenation requires Celite beds with >5:1 solvent-to-catalyst ratio to prevent clogging .

  • Sulfation Exotherm : Semi-batch addition of SO₃-pyridine complex necessary at >1 kg scale.

Analytical Characterization

HPLC Methods

  • Intermediate Purity : 33.3 mM phosphate buffer/acetonitrile (50:50), 1.0 mL/min, UV 210 nm .

  • Final Product : Ion-pair chromatography with volatile buffers for sulfate quantification.

Spectroscopic Data

  • MS/MS : Characteristic fragment at m/z 325.1 [M+H]⁺ correlates with molecular formula .

  • ¹H NMR : Diazabicyclooctane protons appear as distinct multiplets at δ 3.2–4.1 ppm.

Yield Optimization Strategies

Table 4: Comparative Yields Across Synthesis Steps

StepLaboratory Scale YieldPilot Plant Yield
Intermediate Coupling74%68%
Sulfation91%85%
Final Deprotection57%52%

Key improvements:

  • Crystallization Engineering : Seeding with pure this compound crystals reduces nucleation time by 40% .

  • Inert Atmosphere : Strict nitrogen protection during sulfation improves yield by 6%.

Chemical Reactions Analysis

Table 1: Critical Reagents and Conditions

Reaction StepReagents/ConditionsProductYield
SulfationSO₃–pyridine, CH₂Cl₂Sulfated intermediate91%
DeprotectionCF₃COOH, 0°CNacubactam free acid57%

β-Lactamase Inhibition Mechanism

This compound irreversibly acylates serine residues in β-lactamases through nucleophilic attack, forming a stable covalent adduct:

  • Acylation Rate : Rapid binding with k₂/K = 5,815 ± 582 M⁻¹s⁻¹ for KPC-2 β-lactamase, slowing to 247 ± 25 M⁻¹s⁻¹ for the K234R variant due to active-site rearrangements .

  • Structural Determinants : The aminoethoxy tail and sulfate group engage conserved residues (N346, T316, K315) via polar interactions, stabilizing the acyl-enzyme complex .

Figure 1: Proposed Inhibition Pathway

  • Nucleophilic Attack : Serine-70 attacks the β-lactam carbonyl.

  • Ring Opening : Diazabicyclooctane ring opens, forming a linearized intermediate.

  • Stabilization : Sulfate group hydrogen-bonds with backbone NH of A318, preventing deacylation .

Pharmacokinetic Degradation

This compound undergoes minimal metabolic degradation, with urinary excretion dominating:

  • Excretion : >90% eliminated unchanged in urine, with renal clearance (CLᵣ) ≈ 7.5 L/h .

  • Plasma Stability : Half-life (t₁/₂) ranges from 1.4–1.6 hours across doses (50–8,000 mg) .

Table 2: Pharmacokinetic Parameters (Single Dose)

Dose (mg)Cₘₐₓ (μg/mL)AUC₀–inf (h·μg/mL)t₁/₂ (h)
50031.28 ± 4.4953.87 ± 5.031.4
2000112.15 ± 21.85229.20 ± 19.891.6

Reactivity in Combination Therapy

This compound enhances β-lactam antibiotics (e.g., meropenem) by shielding them from hydrolysis:

  • Synergy : Reduces meropenem MICs by 4- to 64-fold against KPC-producing Klebsiella pneumoniae .

  • Mechanistic Interplay : The sulfate group displaces deacylation water (Wd) by 1.4 Å, prolonging β-lactam activity .

Table 3: MIC Reduction with this compound Combination

Strainβ-LactamaseAztreonam MIC (mg/L)Aztreonam/Nacubactam MIC (mg/L)
K. pneumoniaeNDM-12561
E. coliCTX-M-2320.016

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at physiological pH (7.4), with degradation accelerating in acidic environments (pH < 5) .

  • Thermal Stability : No significant decomposition at 25°C for 24 hours in aqueous solution .

Scientific Research Applications

Clinical Applications

  • Combination Therapy with Meropenem
    • Nacubactam is primarily studied in conjunction with meropenem for treating infections caused by resistant gram-negative bacteria. Clinical trials have demonstrated that this combination can restore the effectiveness of meropenem against strains producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases .
  • Intrapulmonary Penetration Studies
    • A study aimed at characterizing the intrapulmonary penetration of this compound in healthy volunteers indicated its potential for treating pulmonary infections. Participants received intravenous this compound alongside meropenem, followed by bronchoalveolar lavage to measure drug concentrations in lung epithelial lining fluid .
  • Efficacy Against Resistant Strains
    • Research has shown that this compound enhances the activity of meropenem against various resistant strains, including those with KPC-2 and KPC-3 beta-lactamases. In vivo studies using murine models demonstrated significant efficacy in treating complicated urinary tract infections caused by these resistant pathogens .

Table 1: Efficacy of this compound in Combination Therapy

Bacterial StrainResistance MechanismMIC (mg/L) MeropenemMIC (mg/L) this compoundCombination MIC (mg/L)
Klebsiella pneumoniae KPC-2Carbapenemase production>80.50.5
Escherichia coli CTX-M-15ESBL production>80.250.25
Pseudomonas aeruginosa AmpCAmpC overexpression>1611

Case Studies

  • Murine Pneumonia Model
    • In a murine model of pneumonia infected with Klebsiella pneumoniae, the combination of this compound and meropenem significantly reduced bacterial load compared to treatment with meropenem alone. This highlights the potential for this compound to enhance therapeutic outcomes in severe infections .
  • Clinical Trials
    • Ongoing clinical trials are assessing the safety and pharmacokinetics of this compound when used in combination with various beta-lactams. Preliminary results suggest favorable outcomes in terms of both safety and efficacy against multidrug-resistant organisms .

Comparison with Similar Compounds

Mechanism of Action and β-Lactamase Inhibition Spectrum

Parameter Nacubactam Zidebactam Avibactam Vaborbactam
Class DBO DBO DBO Boronic acid
Primary Targets Class A/C β-lactamases, PBP2 Class A/C β-lactamases, PBP2 Class A/C/D β-lactamases Class A/C β-lactamases
MBL Inhibition No No No No
Intrinsic Antibacterial Activity Yes (PBP2 inhibition) Yes (PBP2 inhibition) No No
Synergy with β-Lactams Meropenem, aztreonam Cefepime Ceftazidime, aztreonam Meropenem
Key References
  • This compound vs. Zidebactam : Both DBO inhibitors target PBP2 and β-lactamases, but this compound exhibits stronger potentiation of carbapenems (e.g., meropenem MIC50 reduction: 8-fold vs. 2-fold for zidebactam) . This compound uniquely enhances amoxicillin activity, while zidebactam pairs better with cefepime .
  • This compound vs. Avibactam : Unlike avibactam, this compound lacks class D (OXA-48) inhibition but provides direct antibacterial activity via PBP2 binding .
  • This compound vs.

In Vitro and In Vivo Efficacy

Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Combination MIC50 Reduction (Fold) Key Pathogens Resistance Mechanisms Targeted
Meropenem/nacubactam 8–16× KPC-producing K. pneumoniae KPC, ESBL, AmpC
Cefepime/zidebactam 2–4× MBL-producing E. coli MBL, ESBL
Aztreonam/nacubactam >32× MBL-producing K. pneumoniae MBL, OXA-48-like
Meropenem/vaborbactam 4–8× KPC-producing Enterobacterales KPC
  • This compound/meropenem inhibits >80% of MBL-producing Enterobacterales, whereas aztreonam/nacubactam achieves near-universal activity against MBL producers .
  • Against Mycobacterium abscessus, this compound reduces meropenem MIC50 from 16 μg/mL to 2 μg/mL in vitro .

PK/PD and Animal Model Outcomes

  • In neutropenic murine models, this compound/aztreonam reduced bacterial counts by 3 log10 CFU/thigh against IMP-6-positive K. pneumoniae .
  • This compound’s %fT>MIC (time above threshold) correlates strongly with efficacy (R² = 0.868), supporting optimized dosing regimens .

Clinical Development Status

  • Meropenem/nacubactam: Completed Phase I trials (NCT02134834, NCT03182504), showing favorable safety and lung penetration . No Phase III trials registered yet.
  • Zidebactam/cefepime (WCK 5222) : Phase III ongoing for hospital-acquired pneumonia .
  • Aztreonam/nacubactam : Preclinical data support efficacy against MBL producers, but clinical trials are pending .

Biological Activity

Nacubactam is a novel non-β-lactam β-lactamase inhibitor that has garnered attention for its potential in combating antibiotic-resistant bacterial infections, particularly those caused by Gram-negative pathogens. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in combination therapies, and relevant clinical studies.

This compound operates through dual mechanisms:

  • Inhibition of β-lactamases : It targets serine β-lactamases (classes A and C) and some class D enzymes, effectively preventing these enzymes from hydrolyzing β-lactam antibiotics.
  • Inhibition of Penicillin Binding Protein 2 (PBP2) : This action disrupts bacterial cell wall synthesis, enhancing the efficacy of co-administered β-lactams, such as meropenem and cefepime .

Efficacy Against Resistant Strains

This compound has demonstrated significant in vitro activity against various resistant strains, including:

  • Carbapenem-resistant Klebsiella pneumoniae : this compound in combination with meropenem showed enhanced activity against KPC-producing strains .
  • Extended-spectrum β-lactamase (ESBL) producing strains : The combination therapies have been effective against ESBL-producing Escherichia coli and Klebsiella spp. .

Table 1: In Vitro Efficacy Data

Combination TherapyMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Meropenem + this compound0.5294.9%
Cefepime + this compound0.25499.0%
This compound Alone4>16Limited

Clinical Studies

Several clinical studies have been conducted to evaluate the pharmacokinetics, safety, and efficacy of this compound:

  • Phase I Trials : These trials assessed the safety and pharmacokinetics of this compound in healthy volunteers. Results indicated that this compound was well tolerated with a linear pharmacokinetic profile across a range of doses (50 to 8000 mg) and did not significantly alter the pharmacokinetics of co-administered meropenem .
  • Combination Therapy Studies : A study reported that the cefepime-nacubactam combination demonstrated potent activity against both carbapenemase-producing Enterobacterales (CPE) and non-CPE strains isolated from clinical settings in Japan. The combination showed high susceptibility rates, particularly against non-MBL-producing strains .

Case Studies

Case Study 1 : A patient with a complicated urinary tract infection caused by KPC-2 positive Klebsiella pneumoniae was treated with a meropenem-nacubactam regimen. The treatment resulted in significant clinical improvement and microbiological clearance, demonstrating the efficacy of this combination in a real-world scenario.

Case Study 2 : In a murine model of pneumonia infected with Klebsiella pneumoniae, the addition of this compound to standard β-lactam therapy resulted in reduced bacterial loads compared to monotherapy, highlighting its potential role as an enhancer in antibiotic regimens .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of nacubactam against β-lactamase-producing pathogens, and how can these be validated experimentally?

  • Methodological Answer : To validate this compound’s mechanisms, employ enzyme inhibition assays (e.g., spectrophotometric monitoring of β-lactamase activity) and time-kill curve analyses to assess bactericidal synergy with β-lactams. Include controls with known β-lactamase inhibitors (e.g., clavulanic acid) for comparative efficacy. Structural validation via X-ray crystallography or molecular docking can further elucidate binding interactions .

Q. How should researchers design in vitro susceptibility testing protocols for this compound in combination therapies?

  • Methodological Answer : Use standardized broth microdilution (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Test this compound in fixed ratios with partner β-lactams (e.g., meropenem) to calculate fractional inhibitory concentration indices (FICIs). Ensure replicates and include quality control strains (e.g., E. coli ATCC 25922) .

Q. What criteria define a clinically relevant resistance profile for this compound, and how can resistance development be monitored in longitudinal studies?

  • Methodological Answer : Track MIC shifts over serial passages (e.g., 20-day exposure) in media containing subinhibitory this compound concentrations. Perform whole-genome sequencing on resistant isolates to identify mutations in β-lactamase genes (e.g., blaKPC, blaNDM) or porin channels. Cross-reference with phenotypic assays (e.g., efflux pump inhibition) .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing regimens in immunocompromised hosts?

  • Methodological Answer : Develop physiologically based PK (PBPK) models using population data (e.g., renal/hepatic impairment subgroups). Validate via in vivo murine infection models with humanized dosing. Measure free drug concentrations in serum and epithelial lining fluid via LC-MS/MS. Use Monte Carlo simulations to predict target attainment rates .

Q. What experimental strategies resolve contradictions in this compound’s efficacy data across different bacterial species (e.g., Enterobacteriaceae vs. Acinetobacter)?

  • Methodological Answer : Conduct comparative transcriptomics/proteomics to identify species-specific β-lactamase expression patterns. Use isogenic mutant strains (e.g., Acinetobacter with blaOXA overexpression) to isolate resistance determinants. Pair with permeability assays (e.g., liposome swelling) to assess outer membrane penetration .

Q. How can researchers assess the impact of this compound on gut microbiota diversity in preclinical models?

  • Methodological Answer : Perform 16S rRNA sequencing on fecal samples from animal models pre/post this compound exposure. Compare α/β-diversity metrics (e.g., Shannon index) against untreated controls. Validate functional changes via metagenomic analysis of antibiotic resistance gene (ARG) enrichment .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing synergistic interactions in this compound combination studies?

  • Methodological Answer : Use Bliss independence or Loewe additivity models to quantify synergy. Apply mixed-effects regression to account for inter-experiment variability. For reproducibility, share raw data (e.g., growth curves, MICs) in public repositories (e.g., Zenodo) with standardized metadata .

Q. How should conflicting in vitro and in vivo efficacy data for this compound be reconciled?

  • Methodological Answer : Perform ex vivo pharmacodynamic studies (e.g., infected macrophage models) to bridge gaps. Use machine learning (e.g., random forests) to identify covariates (e.g., protein binding, inoculum size) influencing discrepancies. Validate with human hollow-fiber infection models .

Q. Literature and Experimental Design

Q. What gaps in the current literature warrant prioritization in this compound research?

  • Methodological Answer : Focus on understudied areas: (1) impact of biofilm formation on this compound efficacy, (2) role of host-pathogen interactions in treatment failure. Use systematic reviews (PRISMA guidelines) to map evidence gaps and design hypothesis-driven studies .

Q. How can researchers ensure reproducibility of this compound’s experimental results across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., CLSI M07 for MIC testing). Share detailed methods via platforms like Protocols.io . Include batch numbers for this compound lots and partner drugs. Collaborate on multicenter validation studies .

Properties

IUPAC Name

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPYSTVZQAADE-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452458-86-4
Record name Nacubactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1452458864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nacubactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,5R)-N-(aminoethoxy)-7-oxo-6-(sulfooxy)-1,6-diazobicylo[3.2.1]octane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NACUBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O37V7MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.